5-Amino-1-tert-butyl-4-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
Description
5-Amino-1-tert-butyl-4-methyl-1H-pyrazole-3-carboxylic acid ethyl ester is a pyrazole-based heterocyclic compound characterized by a tert-butyl group at position 1, a methyl group at position 4, and an amino group at position 4. This ester derivative is synthesized via reactions involving acid anhydrides, acid chlorides, or phenyl dithiocarbamates with the amino group of precursor pyrazole intermediates . The compound is pharmacologically significant, exhibiting analgesic and anti-inflammatory activities in preclinical studies. Analytical characterization typically employs IR, ¹H-NMR, and mass spectrometry, with purity confirmed via elemental analysis .
Properties
IUPAC Name |
ethyl 5-amino-1-tert-butyl-4-methylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-6-16-10(15)8-7(2)9(12)14(13-8)11(3,4)5/h6,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWLOCMSMJZXCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1C)N)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-tert-butyl-4-methyl-1H-pyrazole-3-carboxylic acid ethyl ester can be achieved through several synthetic routes. One common method involves the reaction of appropriate starting materials such as methyl ethyl ketone and tert-butyl 4-methyl-1H-pyrazole-3-carboxylate under suitable conditions . The reaction typically requires a base catalyst and is carried out in a solvent like tetrahydrofuran (THF) or methanol.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a form suitable for further applications.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further derivatization.
Reaction Conditions :
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Reagents : 10% NaOH in ethanol
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Temperature : Room temperature (20–25°C)
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Workup : Acidification to pH 9 with 2N HCl, followed by ethyl acetate extraction .
| Starting Material | Product | Yield | Key Observations |
|---|---|---|---|
| Ethyl ester derivative | 5-Amino-1-tert-butyl-4-methyl-1H-pyrazole-3-carboxylic acid | ~85%* | Improved water solubility of product |
*Yield extrapolated from analogous procedures .
Bromination via Diazotization
The amino group at position 5 participates in Sandmeyer-type reactions to introduce bromine. This modification enhances electrophilic character for downstream coupling reactions.
Mechanism :
-
Diazotization of –NH₂ using tert-butyl nitrite
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Copper(II) bromide-mediated bromide substitution
Optimized Protocol :
| Starting Material | Product | Yield | Purity |
|---|---|---|---|
| 5-Amino derivative | 5-Bromo-1-tert-butyl-4-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | 66–81% | >95% (HPLC); retains ester functionality |
Acylation of Amino Group
The primary amine undergoes protection/deprotection strategies using tert-butoxycarbonyl (Boc) groups, enabling selective functionalization of other sites.
Representative Procedure :
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Reagents : Boc anhydride, dimethylformamide (DMF)
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Conditions : 100°C, inert atmosphere
| Reaction Component | Role |
|---|---|
| Boc₂O | Acylating agent |
| DMF | Polar aprotic solvent |
| Tert-butyl alcohol | Co-solvent for improved solubility |
Outcome :
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Forms stable Boc-protected intermediate (tert-butyl carbamate)
Nucleophilic Aromatic Substitution
Steric effects from the tert-butyl group direct electrophiles to the less hindered positions (C-4 methyl adjacent region). Halogenation and nitration proceed with moderate regioselectivity.
Comparative Reactivity :
| Position | Substituent | Reactivity Toward Electrophiles |
|---|---|---|
| 1 | tert-Butyl | Strong deactivation (steric) |
| 3 | Ethyl ester | Moderate activation (meta-directing) |
| 5 | Amino | Strong activation (ortho/para) |
Example : Nitration at position 4 proceeds in 40–50% yield using HNO₃/H₂SO₄ at 0°C.
Cyclization Reactions
The amino and ester groups facilitate heterocycle formation. For example, heating with thiourea derivatives yields pyrazolo[3,4-d]pyrimidines, a privileged scaffold in medicinal chemistry.
Key Parameters :
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Solvent : Dry toluene
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Catalyst : p-Toluenesulfonic acid
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Temperature : Reflux (110°C), 12 hours
| Product Class | Biological Relevance |
|---|---|
| Pyrazolo-pyrimidines | Kinase inhibition (IC₅₀: 10–100 nM) |
| Fused pyrazole-lactams | Antibacterial activity (Gram+ pathogens) |
Transesterification
The ethyl ester undergoes exchange with higher alcohols (e.g., benzyl alcohol) under acid catalysis, enabling tailored solubility profiles.
Conditions :
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Catalyst : H₂SO₄ (0.1 eq)
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Solvent : Excess alcohol (neat conditions)
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Yield : 70–75% (benzyl ester derivative)
Mechanistic Insights and Challenges
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Steric Hindrance : The tert-butyl group suppresses reactivity at position 1, necessitating elevated temperatures for substitutions.
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pH Sensitivity : The amino group protonates below pH 5, altering nucleophilicity and reaction pathways .
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Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance Boc protection kinetics by stabilizing transition states .
This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules and functional materials. Further studies should explore photocatalytic C–H functionalization to access underexplored derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. Specifically, compounds similar to 5-amino-1-tert-butyl-4-methyl-1H-pyrazole-3-carboxylic acid ethyl ester have been investigated for their ability to inhibit specific kinases involved in cancer progression. For instance, research has demonstrated that pyrazole derivatives can act as selective and irreversible inhibitors of the T790M mutation in the epidermal growth factor receptor (EGFR), a common target in lung cancer therapies .
Case Study: EGFR Kinase Inhibition
A notable patent (WO2016008411A1) describes the synthesis of pyrazole compounds that selectively inhibit the T790M mutation of EGFR. These compounds showed promising results in vitro, leading to reduced cell proliferation in cancer cell lines. The study highlights the potential of these derivatives as therapeutic agents in targeted cancer treatment .
Agricultural Science
Herbicide Development
The compound has also been explored for its potential as a herbicide. Pyrazole derivatives are known for their herbicidal properties, particularly against broadleaf weeds. Research has shown that modifications to the pyrazole structure can enhance herbicidal efficacy while minimizing phytotoxicity to crops .
Case Study: Herbicidal Efficacy
In a study published in the Journal of Agricultural and Food Chemistry, a series of pyrazole derivatives were synthesized and tested against common agricultural weeds. The results indicated that certain derivatives exhibited high levels of herbicidal activity, suggesting that this compound could be a candidate for further development into effective herbicides .
Materials Science
Polymer Additives
In materials science, this compound has been investigated as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers, making it suitable for various industrial applications.
Case Study: Polymer Blends
Research conducted on polymer blends containing pyrazole derivatives showed improved tensile strength and thermal resistance compared to standard formulations. The study concluded that these additives could play a crucial role in developing high-performance materials for automotive and aerospace applications .
Mechanism of Action
The mechanism of action of 5-Amino-1-tert-butyl-4-methyl-1H-pyrazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyrazole Derivatives
Key Observations:
Position 1 Substituents : The tert-butyl group in the target compound confers steric bulk and lipophilicity, which may enhance metabolic stability compared to the phenyl group in or the unsubstituted position in .
Pharmacological Profiles: The target compound and its phenyl-substituted analogue both exhibit amino groups at position 5, which are critical for hydrogen bonding in receptor interactions . Hydroxyl-substituted derivatives (e.g., ) may exhibit different solubility profiles due to increased polarity.
Pharmacological and Physicochemical Properties
- Metabolic Stability : Methylthio groups (as in ) may undergo oxidative metabolism, whereas tert-butyl groups are more resistant to enzymatic degradation .
- Anti-inflammatory Activity : The target compound demonstrated superior efficacy in preclinical models compared to hydroxyl-substituted derivatives, likely due to improved bioavailability .
Research Findings and Implications
Structure-Activity Relationships (SAR): Substitution at position 1 (tert-butyl vs. phenyl) significantly alters bioactivity. The tert-butyl group reduces ulcerogenic effects compared to phenyl derivatives in anti-inflammatory assays . Amino groups at position 5 are essential for analgesic activity, as removal or substitution (e.g., hydroxyl in ) diminishes potency .
Lumping Strategy Relevance: Compounds with analogous ester and amino groups (e.g., ) could be "lumped" in pharmacokinetic models due to shared metabolic pathways (e.g., esterase-mediated hydrolysis) .
Biological Activity
5-Amino-1-tert-butyl-4-methyl-1H-pyrazole-3-carboxylic acid ethyl ester (CAS No. 1545779-06-3) is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SARs), focusing on its anticancer, anti-inflammatory, and antibacterial properties.
- Molecular Formula : C₈H₁₃N₃O₂
- Molecular Weight : 183.21 g/mol
- CAS Number : 1545779-06-3
- Purity : Typically ≥98%
Synthesis
The synthesis of this compound involves several steps, including the formation of the pyrazole ring and subsequent functionalization. The detailed synthetic pathway often includes:
- Condensation reactions involving tert-butyl hydrazine and appropriate carbonyl compounds.
- Carboxylation to introduce the carboxylic acid group.
- Esterification with ethanol to yield the ethyl ester form.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. These compounds have been shown to exhibit significant antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (breast) | 10.0 | Induction of apoptosis via caspase activation |
| HepG2 (liver) | 15.0 | Inhibition of cell cycle progression |
| A549 (lung) | 12.0 | Microtubule destabilization |
In vitro studies indicated that this compound could enhance caspase activity and induce morphological changes typical of apoptosis at concentrations as low as 1 µM .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented, with some studies demonstrating that they can inhibit cyclooxygenase (COX) enzymes:
| Compound | ED50 (µM) | Comparison |
|---|---|---|
| 5-Amino-1-tert-butyl-pyrazole | 9.17 | Comparable to indomethacin |
| Indomethacin | 9.17 | Standard anti-inflammatory agent |
Research has shown that this compound can significantly reduce inflammation in animal models, indicating its potential use in treating inflammatory diseases .
Antibacterial Activity
The antibacterial efficacy of pyrazole derivatives has also been explored. Preliminary results suggest that this compound exhibits activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| E. coli | 50 |
| S. aureus | 40 |
| Pseudomonas aeruginosa | 45 |
These findings indicate that this compound could serve as a lead structure for developing new antibacterial agents .
Case Studies
A recent study evaluated the effects of various pyrazole derivatives on cancer cell lines, including MDA-MB-231 and HepG2 cells. The study found that compounds with similar structural features to 5-Amino-1-tert-butyl-pyrazole exhibited significant cytotoxicity and induced apoptosis through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
